MFCD18318412
Description
MFCD18318412 is a chemical compound cataloged under the MDL number system, commonly used for indexing specialized organic molecules in chemical databases. Based on analogous compounds in the evidence (e.g., pyrazolo-pyridines, brominated esters), this compound likely shares structural motifs such as fused nitrogen-containing rings or halogen-substituted aromatic systems . Such compounds are frequently explored in pharmaceutical and materials science research due to their tunable electronic properties and bioactivity .
Properties
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO3/c1-22-12-9(13(20)21)4-8(6-19-12)7-2-3-11(15)10(5-7)14(16,17)18/h2-6H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZBPQDEPHQOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688276 | |
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-51-9 | |
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18318412 involves several steps, each requiring specific conditions and reagents. The most common synthetic route includes the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts or specific reagents, to form the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial production methods for this compound typically involve large-scale reactions in specialized reactors. These methods are designed to maximize yield and minimize impurities, often using automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
MFCD18318412 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
MFCD18318412 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, helping to form complex molecules through various reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which MFCD18318412 exerts its effects involves interactions with specific molecular targets. These interactions can activate or inhibit various pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Structural and Molecular Properties
The comparison focuses on three categories of compounds from the evidence:
Pyrazolo-pyrimidine derivatives (e.g., CAS 428854-24-4, MFCD22741544) with molecular weights ~350 g/mol .
Brominated aromatic esters (e.g., CAS 41841-16-1, MFCD00126844) with molecular weights ~229 g/mol .
Imidazole derivatives (e.g., CAS 1761-61-1, MFCD00003330) with molecular weights ~201 g/mol .
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Insights :
Table 3: Hazard and Bioactivity Data
Key Findings :
- Brominated esters (e.g., CAS 41841-16-1) show cytochrome P450 enzyme inhibition, necessitating caution in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
